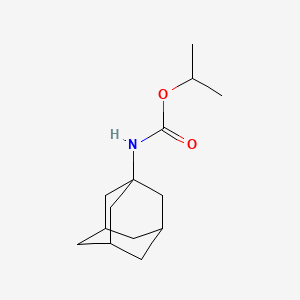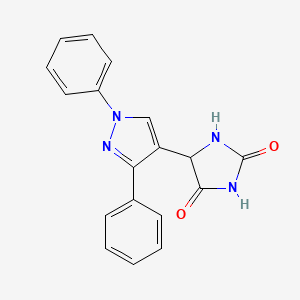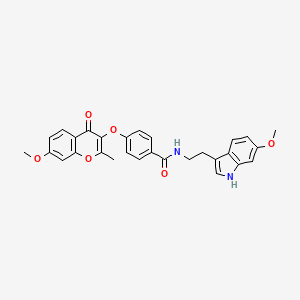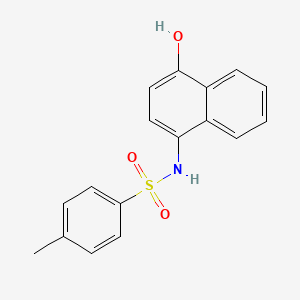
N-adamantanyl(methylethoxy)carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-adamantanyl(methylethoxy)carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts special properties to its derivatives. These compounds are known for their stability and diverse applications in various fields, including medicinal chemistry, materials science, and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-adamantanyl(methylethoxy)carboxamide typically involves the amidation of adamantanecarboxylic acid with an appropriate amine. The reaction can be catalyzed or non-catalyzed, depending on the desired conditions and efficiency. Common reagents used in this process include coupling agents like carbodiimides or activating agents like acyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The process often includes steps like purification through crystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
N-adamantanyl(methylethoxy)carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
科学研究应用
N-adamantanyl(methylethoxy)carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Adamantane derivatives are known for their antiviral and neuroprotective properties, making them valuable in drug development.
Industry: The compound’s stability and unique structure make it useful in the development of advanced materials and catalysts
作用机制
The mechanism of action of N-adamantanyl(methylethoxy)carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target molecule.
相似化合物的比较
Similar Compounds
N-adamantylacetamide: Another adamantane derivative with similar structural features.
N-adamantylbenzamide: A compound with a benzamide group instead of a carboxamide group.
N-adamantylmethanamide: A simpler derivative with a methanamide group.
Uniqueness
N-adamantanyl(methylethoxy)carboxamide stands out due to its specific functional groups, which impart unique chemical and biological properties. Its methylethoxy group enhances its solubility and reactivity compared to other adamantane derivatives .
属性
分子式 |
C14H23NO2 |
|---|---|
分子量 |
237.34 g/mol |
IUPAC 名称 |
propan-2-yl N-(1-adamantyl)carbamate |
InChI |
InChI=1S/C14H23NO2/c1-9(2)17-13(16)15-14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3,(H,15,16) |
InChI 键 |
ZFJXDMPSJULVLZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)NC12CC3CC(C1)CC(C3)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15109975.png)

![N-(3-bromophenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15109983.png)
![4-chloro-5-[(4-fluorophenyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one](/img/structure/B15109992.png)
![2-(((3-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B15110008.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,6-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B15110010.png)
![N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15110013.png)
![4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide](/img/structure/B15110016.png)
![Ethyl 4-{[3-(3,4-dimethoxyphenyl)-2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}acryloyl]amino}benzoate](/img/structure/B15110024.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B15110028.png)

![(2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B15110035.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate](/img/structure/B15110041.png)
